The synthesis of YMR26 protein can be achieved through various methods, including:
The chemical reactions involving YMR26 protein primarily pertain to its role in the translation process. The protein participates in several key reactions:
These reactions are influenced by various factors including the availability of amino acids, ribosomal RNA structure, and interaction with translation factors.
The mechanism of action for YMR26 involves several steps:
Data supporting these processes can be derived from studies that utilize ribosome profiling techniques to observe translation dynamics in real-time .
YMR26 protein possesses several notable physical and chemical properties:
YMR26 protein has significant applications in various scientific fields:
YMR26 (systematic name YGR076C) is a nuclear-encoded mitochondrial ribosomal protein (MRP) specific to the large subunit (39S) of the mitochondrial ribosome (mitoribosome) in the model eukaryote Saccharomyces cerevisiae (baker’s yeast). This 157-amino acid protein has a molecular weight of 18.5 kDa and an isoelectric point of 10.69, reflecting its highly basic nature—a characteristic shared among ribosomal proteins that facilitates RNA binding [1] [3]. YMR26 is encoded by a single-copy nuclear gene located on either chromosome VII or XV and is post-translationally imported into mitochondria after cytosolic synthesis [1] [2].
Functionally, YMR26 (also designated MRPL25 or mL59) is indispensable for mitochondrial translation. Gene disruption experiments, where a 2.9 kb LEU2 fragment was inserted into the coding sequence, resulted in a respiratory-deficient (PET⁻) phenotype. This confirmed that YMR26 is essential for the synthesis of mitochondrial-encoded proteins, particularly those comprising oxidative phosphorylation complexes [1] [3]. The protein exhibits no significant sequence homology to bacterial, cytosolic, or even other mitochondrial ribosomal proteins, suggesting a specialized, evolutionarily derived role in yeast mitochondrial biology [2]. Its median cellular abundance is ~2,403 molecules per cell, underscoring its quantitative importance [3].
Property | Value | Method/Notes |
---|---|---|
Systematic Name | YGR076C | SGD database |
Aliases | YMR26, MRPL25, AFO1, YmL25, mL59 | [3] |
Amino Acid Length | 157 | From cloned ORF [1] |
Molecular Weight | 18.5 kDa | Calculated from sequence [1] |
Isoelectric Point (pI) | 10.69 | Computed [3] |
Chromosomal Location | VII or XV | Single-copy gene [1] |
Cellular Abundance | 2403 ± 1051 molecules/cell | Quantified proteomics [3] |
Null Phenotype | PET⁻ (respiratory deficient) | Gene disruption [1] [2] |
The identification and characterization of YMR26 emerged during a transformative period in mitochondrial biology—the late 1980s to early 1990s—when researchers began systematically isolating nuclear genes governing mitochondrial translation. Prior to this, mitochondrial ribosomes were poorly defined, often assumed to be bacterial-like due to the endosymbiotic origin of mitochondria. However, pioneering work in S. cerevisiae revealed the surprising complexity and hybrid nature of mitoribosomes, composed of nuclear-encoded proteins and mitochondrially encoded rRNAs [1] [5].
YMR26 was first cloned in 1991 by Kang et al. using a functional genomics approach. Researchers purified the native protein from yeast mitochondria, determined its N-terminal amino acid sequence, and designed degenerate oligonucleotide probes to screen genomic libraries—a technically demanding pre-genomic era strategy [1] [2]. This work established several foundational principles:
This period saw parallel discoveries of related MRPs (e.g., YmL31, MRP7, MRP13), collectively revealing the S. cerevisiae mitoribosome as a complex, genetically encoded organellar machine [5].
Year | Gene/Protein | Breakthrough | Reference |
---|---|---|---|
1988 | MRP13 | First nuclear gene for small mitoribosomal subunit cloned | Partaledis & Mason (1988) |
1989 | YmL31 | Cloned via homology to bacterial L31; nuclear encoded | Grohmann et al. (1989) |
1991 | YMR26/mL59 | Cloned via oligonucleotide probing; essential for translation | Kang et al. (1991) [1] |
1994 | MRP-L13 | Demonstrated dual function in ribosome assembly and stability | Current Genetics (1994) |
YMR26 has served as a paradigm for understanding broader principles governing nuclear-mitochondrial interplay:
Transcriptional Regulation: Northern blot analyses revealed YMR26 mRNA is ~530 nucleotides long and subject to catabolite repression. In respiratory-competent (ρ⁺) cells, glucose suppresses transcription >10-fold compared to galactose or non-fermentable carbon sources (glycerol/ethanol). Strikingly, this repression is abolished in ρ⁰ cells (lacking mitochondrial DNA), implicitating a retrograde signal from mitochondria to nucleus that modulates MRP expression [1] [2]. High-copy plasmids bearing YMR26 boost mRNA levels 10-fold, confirming transcriptional flexibility [2].
Evolutionary Divergence: The absence of sequence similarity between YMR26 and any prokaryotic/eukaryotic ribosomal protein in databases (NBRF) highlights the accelerated evolution of mitoribosomal proteins after endosymbiosis [2]. This divergence complicates homology-based identification but underscores lineage-specific adaptations in organellar translation.
Functional Genomics: YMR26 exemplifies how yeast genetics deciphers essential genes. While null mutants are inviable on respiratory substrates, hypomorphic alleles or conditional depletions permit studying downstream effects—like defective OXPHOS complex assembly due to failed synthesis of mtDNA-encoded subunits [3] [7].
Conservation & Uniqueness: Though human homologs remain unidentified, YMR26 belongs to a universal class of nucleus-derived mitoribosomal scaffold proteins. Related PPR (pentatricopeptide repeat) proteins in plants (e.g., DWEORG1 in Arabidopsis) also regulate mitochondrial translation and growth, affirming conserved principles despite sequence divergence [8].
Table 3: YMR26 Transcriptional Regulation by Carbon Source and Mitochondrial Status
Strain Type | Glucose Medium | Galactose Medium | Glycerol/Ethanol Medium | High-Copy Plasmid Effect |
---|---|---|---|---|
ρ⁺ (WT) | Strong repression | Moderate expression | High expression | 10x ↑ mRNA [1] [2] |
ρ⁰ (no mtDNA) | No repression | High expression | High expression | Not tested |
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